molecular formula C20H20ClN3OS B2511360 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide CAS No. 897456-67-6

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2511360
CAS No.: 897456-67-6
M. Wt: 385.91
InChI Key: MLDSQXSZDHRTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide is a complex organic compound that features a combination of imidazole, thioether, and benzamide functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its activity and reducing any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the thioether linkage and finally the benzamide moiety. Key reagents and conditions often include:

    Imidazole synthesis: This can be achieved through the reaction of 4-chlorophenylhydrazine with glyoxal in the presence of an acid catalyst.

    Thioether formation: The imidazole derivative can be reacted with 2-chloroethyl thioether under basic conditions to form the thioether linkage.

    Benzamide coupling: The final step involves coupling the thioether-imidazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide: shares similarities with other imidazole-based compounds, such as:

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-3-4-16(11-14(13)2)19(25)22-9-10-26-20-23-12-18(24-20)15-5-7-17(21)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDSQXSZDHRTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.